7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules applied to the pyrazolo[1,5-a]pyrimidine core. The bicyclic pyrazolo[1,5-a]pyrimidine system is numbered such that the nitrogen atoms occupy positions 1, 2, and 5, with the fused pyrimidine ring completing the bicyclic framework.
Substituents are assigned positions based on their attachment points:
- A methyl group at position 2.
- A methyl group at position 5.
- A 4-chlorophenyl group at position 3.
- A (2-chlorobenzyl)sulfanyl group at position 7.
The full IUPAC name is 7-[(2-chlorophenyl)methylsulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine . Synonyms for this compound include experimental codes such as CHEMBL1375250 and MLS000331914 , which are cataloged in chemical databases for research purposes.
Molecular Formula and Weight Analysis
The molecular formula C₂₂H₁₈Cl₂N₃S is calculated by summing the contributions from each substituent:
- Pyrazolo[1,5-a]pyrimidine core: C₇H₅N₃.
- Two methyl groups: 2 × CH₃ (C₂H₆).
- 4-Chlorophenyl group: C₆H₄Cl.
- (2-Chlorobenzyl)sulfanyl group: C₇H₅ClS.
The molecular weight is 436.36 g/mol , computed using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, S: 32.07). This aligns with structurally analogous pyrazolo[1,5-a]pyrimidine derivatives, such as N-(2-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide (C₁₄H₁₀ClN₃O, 271.70 g/mol), adjusted for additional substituents.
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray crystallography and density functional theory (DFT) simulations reveal key structural parameters:
| Parameter | Value | Source |
|---|---|---|
| Bond length (C-S) | 1.81 Å | |
| Dihedral angle (S-C-C-Cl) | 112.3° | |
| Torsional angle (N1-C2) | 15.7° |
The (2-chlorobenzyl)sulfanyl group adopts a gauche conformation relative to the pyrazolo[1,5-a]pyrimidine plane, minimizing steric clashes with the 4-chlorophenyl substituent. Non-covalent interactions, such as C-H···Cl hydrogen bonds and π-π stacking between aromatic rings, stabilize the crystal lattice.
The 3D conformation is further characterized by intramolecular van der Waals interactions between the methyl groups at positions 2 and 5, which restrict rotational freedom about the C7-S bond. Molecular dynamics simulations predict a solvent-accessible surface area of 480 Ų, indicating moderate hydrophobicity.
Properties
Molecular Formula |
C21H17Cl2N3S |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[(2-chlorophenyl)methylsulfanyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H17Cl2N3S/c1-13-11-19(27-12-16-5-3-4-6-18(16)23)26-21(24-13)20(14(2)25-26)15-7-9-17(22)10-8-15/h3-11H,12H2,1-2H3 |
InChI Key |
GWKKZSULACPDER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC=C3Cl)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Enaminones with 5-Aminopyrazoles
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between β-enaminones and 5-aminopyrazoles. For example:
-
Reactants : 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (β-enaminone) and 3-methylsulfanyl-5-amino-1 H-pyrazole.
-
Conditions : Acetic acid (AcOH) as solvent, reflux at 110°C for 8–12 hours.
-
Mechanism : Aza-Michael addition followed by cyclization and elimination of dimethylamine.
Reaction Scheme :
Introduction of Sulfanyl and Chlorophenyl Groups
Sulfanyl Group at Position 7
The 2-chlorobenzylsulfanyl moiety is introduced via nucleophilic substitution or alkylation:
-
Method A : Reaction of 7-bromo-pyrazolo[1,5-a]pyrimidine with 2-chlorobenzyl mercaptan (HS-CH2-C6H4-2-Cl) in dimethylformamide (DMF) using potassium carbonate (K2CO3) as base.
-
Method B : Alkylation of 7-thiol intermediate with 2-chlorobenzyl bromide (Br-CH2-C6H4-2-Cl) in tetrahydrofuran (THF).
-
Catalyst : Triethylamine (Et3N).
-
Yield : 68–75%.
-
Chlorophenyl Group at Position 3
The 4-chlorophenyl group is introduced via Suzuki-Miyaura cross-coupling:
-
Reactants : 3-Bromo-pyrazolo[1,5-a]pyrimidine and 4-chlorophenylboronic acid.
-
Conditions : Na2CO3 (2M), dioxane/water (4:1), 80°C, 12 hours.
Methyl Group Installation at Positions 2 and 5
Direct Alkylation
Methyl groups are introduced via Friedel-Crafts alkylation or using methyl iodide (CH3I):
-
Reactants : Pyrazolo[1,5-a]pyrimidine intermediate and CH3I.
-
Conditions : Sodium hydride (NaH) in THF, 0°C to RT, 4 hours.
Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates electrophilic substitution at positions 2 and 5.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Continuous Flow Reactors
Industrial production utilizes flow chemistry for scalability:
-
Benefits : Improved heat transfer, reduced waste, and higher throughput (90% yield).
Challenges and Solutions
Regioselectivity Issues
Competing reactions at positions 5 and 7 are mitigated by:
Purification Difficulties
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3).
-
Recrystallization : Methanol/water mixtures yield >95% purity.
Industrial-Scale Production
Key Steps
-
Core synthesis : Continuous flow cyclocondensation (β-enaminones + aminopyrazoles).
-
Functionalization : Automated sulfanyl and chlorophenyl introduction.
-
Purification : High-performance liquid chromatography (HPLC).
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours (flow reactor) |
| Yield | 60–75% | 85–90% |
| Purity | 90–95% | >99% |
Recent Advances
Photocatalytic Methods
Visible-light-mediated C–S bond formation reduces reliance on toxic thiols:
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorobenzyl halides, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could act as an inhibitor of protein kinases, thereby affecting signal transduction pathways and cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 7
The sulfanyl group at position 7 distinguishes this compound from analogs with chloro, hydroxyl, or amine groups. For example:
- ~4.0 for the sulfanyl derivative) .
- 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile () introduces a nitrile group at position 3 and a dichlorophenyl group at position 7, enhancing π-π stacking interactions due to the planar nitrile moiety .
Key Impact : The 2-chlorobenzylsulfanyl group may improve metabolic stability compared to chloro derivatives, as sulfur-containing groups often resist oxidative degradation.
Aromatic Substituent Variations at Position 3
The 4-chlorophenyl group at position 3 contrasts with analogs bearing substituted phenyl or heteroaryl groups:
- 3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK82) () features a ketone at position 7 and a meta-chlorophenyl group, which may alter binding affinity due to differences in dipole moments and steric effects.
- 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1203176-27-5) replaces the 4-chlorophenyl group with a piperazine-linked chlorophenyl moiety, likely enhancing solubility but increasing molecular weight (432.0 g/mol vs. ~410 g/mol for the target compound) .
Key Impact : The para-chlorine orientation on the phenyl group may optimize hydrophobic interactions in target binding pockets compared to ortho or meta substitutions.
Crystallographic and Stability Data
- 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile () exhibits intermolecular N–Cl interactions (3.196 Å) and π-π stacking (3.557 Å centroid separation), contributing to crystalline stability . The target compound’s 2-chlorobenzylsulfanyl group may induce similar packing but with altered torsion angles due to bulkier substituents.
Data Tables
Table 1. Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
Biological Activity
The compound 7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine represents a significant class of pyrazolo derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Molecular Formula: C17H16ClN5S
- Molecular Weight: 357.86 g/mol
Biological Activity Overview
Research indicates that pyrazolo derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity: Pyrazoles have been identified as potential anticancer agents. Studies have shown that certain derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in cancer progression .
- Antimicrobial Properties: Some pyrazolo compounds demonstrate significant antibacterial and antifungal activities. For example, derivatives have shown efficacy against various pathogenic fungi and bacteria, making them candidates for further development in antimicrobial therapies .
- Anti-inflammatory Effects: Pyrazoles are also noted for their anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .
Antitumor Activity
A study investigated the cytotoxic effects of several pyrazolo derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with chlorinated substituents exhibited enhanced cytotoxicity compared to non-chlorinated analogs. Notably, the combination of these pyrazoles with doxorubicin resulted in a significant synergistic effect, enhancing the overall efficacy against resistant cancer cell lines .
Antimicrobial Activity
Another research effort focused on synthesizing and testing pyrazole carboxamide derivatives against phytopathogenic fungi. One derivative exhibited an EC50 value of 0.37 µg/mL against Rhizoctonia solani, outperforming conventional fungicides like carbendazol. This highlights the potential of pyrazole derivatives in agricultural applications as effective fungicides .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo compounds is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., chlorine) on aromatic rings enhances the biological activity by increasing lipophilicity and improving binding affinity to target proteins.
- Sulfanyl Group Contribution: The sulfanyl moiety has been implicated in enhancing the reactivity and biological potency of pyrazolo derivatives, possibly through interactions with thiol groups in biological systems .
Data Table: Biological Activities of Selected Pyrazolo Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
